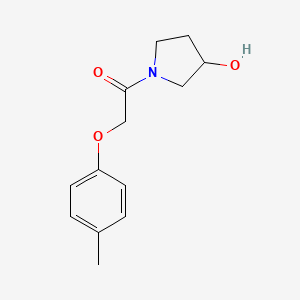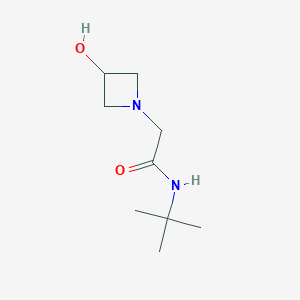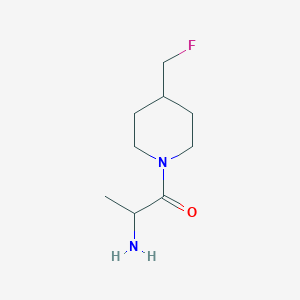
2-氨基-1-(4-(氟甲基)哌啶-1-基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of 2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is C12H16FNO. The average mass is 156.225 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 284.1±23.0 °C at 760 mmHg, and a flash point of 125.6±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 46 Å2 .科学研究应用
合成和生物活性
抗精神病药物合成:一种相关化合物,因其在抗精神病药物代谢研究中的潜力而被发现,说明了氟甲基哌啶基衍生物在合成具有潜在抗精神病活性的化合物中的重要性。详细的合成方法强调了此类化合物在药物化学应用中的化学多功能性 (Nakatsuka, Kawahara, & Yoshitake, 1981).
药代动力学改善:对哌啶基衍生物氟化的研究表明了它们在开发选择性人 5-HT1D 受体配体中的作用。包括氟化在内的修饰显着增强了药代动力学特征,表明这些衍生物在创造具有良好吸收和生物利用度特征的更有效的治疗剂中的效用 (van Niel et al., 1999).
用于癌症治疗的 Aurora 激酶抑制:该化合物的结构框架已因其通过 Aurora A 抑制治疗癌症的潜力而被探索。此应用突出了氟甲基哌啶基衍生物在开发靶向癌症疗法中的相关性 (ロバート ヘンリー,ジェームズ, 2006).
化学合成和表征
α-氨基膦酸酯的合成:含有哌啶基部分的新型 α-氨基膦酸酯的合成证明了该化合物在创建具有潜在杀虫活性的分子中的效用。这项研究概述了一种无溶剂合成方法,强调了该化合物在开发新型农用化学品中的作用 (Jiang et al., 2013).
抗精神病药物开发:对包含哌啶基衍生物的构象受限丁酰苯的研究提供了对其对多巴胺和血清素受体亲和力的见解。这些化合物已被评估其作为抗精神病剂的潜力,证明了该化合物在神经精神药物开发中的重要性 (Raviña et al., 2000).
属性
IUPAC Name |
2-amino-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGWPOFCHBTWQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

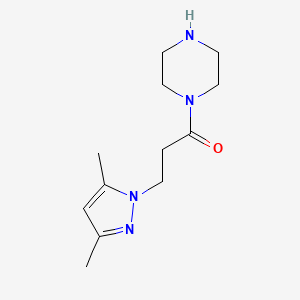
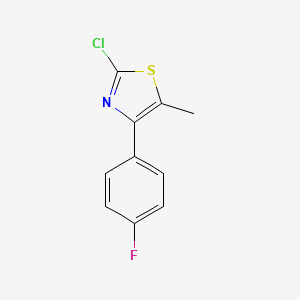

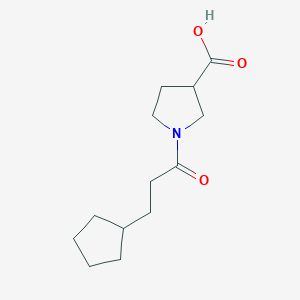
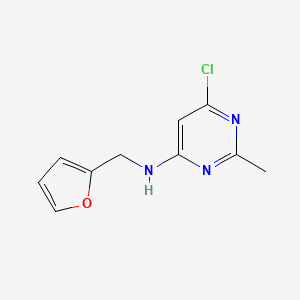
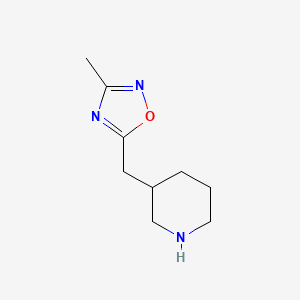
![1-[(Oxolan-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1488770.png)
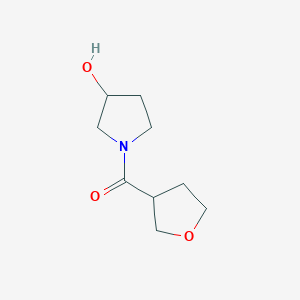
![2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine](/img/structure/B1488773.png)
![[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488774.png)
![{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488775.png)
![[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488776.png)
